molecular formula C35H36ClNO4S B021442 Montelukast Sulfoxide(Mixture of Diastereomers) CAS No. 909849-96-3

Montelukast Sulfoxide(Mixture of Diastereomers)

Cat. No. B021442
M. Wt: 602.2 g/mol
InChI Key: QFTNWCBEAVHLQA-XNTDXEJSSA-N
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Description

Montelukast Sulfoxide is a significant impurity found in drug products containing montelukast, a medication commonly used in asthma therapy. The presence of impurities like sulfoxide in pharmaceuticals is crucial as they can affect the safety, efficacy, and quality of the medication. Regulatory agencies and pharmaceutical industries are increasingly concerned about such impurities, especially those with genotoxic potential, due to their role in carcinogenesis. Montelukast Sulfoxide, in particular, has been studied for its genotoxicological profile to ensure patient safety (Emerce, Cok, & Degim, 2015).

Synthesis Analysis

The chemical synthesis of Montelukast Sulfoxide involves the oxidation of Montelukast. Dufresne et al. (1996) described the synthesis of six oxidized derivatives of Montelukast, including the sulfoxide derivatives, through direct oxidation using m-chloroperbenzoic acid. This process highlights the chemical flexibility of Montelukast to form various oxidized derivatives, which are essential for identifying its metabolites and understanding its metabolic pathways (Dufresne, Gallant, Gareau, Ruel, Trimble, & Labelle, 1996).

Molecular Structure Analysis

The molecular structure of Montelukast Sulfoxide includes a sulfoxide group, an oxygen atom double-bonded to a sulfur atom, which replaces a sulfide group (a sulfur atom bonded to two carbon atoms) in Montelukast. This modification significantly influences the chemical and physical properties of the molecule, such as solubility and reactivity. The molecular structure analysis is crucial for understanding the interactions of Montelukast Sulfoxide with biological targets and its pharmacological activity.

Chemical Reactions and Properties

Montelukast Sulfoxide's chemical properties, including its reactivity and interactions with other compounds, are influenced by the sulfoxide group. The sulfoxide group can undergo further chemical reactions, contributing to the metabolic pathway of Montelukast in the body. For example, the metabolism of Montelukast to its sulfoxide form involves the action of cytochrome P450 enzymes, specifically CYP3A4, which catalyzes the sulfoxidation process. Understanding these chemical reactions is essential for drug development and safety assessments (Chiba, Xu, Nishime, Balani, & Lin, 1997).

Physical Properties Analysis

The physical properties of Montelukast Sulfoxide, such as solubility, melting point, and stability, are crucial for its formulation into drug products. These properties are influenced by the molecular structure of the sulfoxide group. For instance, the solubility of Montelukast Sulfoxide in various solvents can affect its absorption and distribution in the body, impacting its therapeutic efficacy.

Chemical Properties Analysis

The chemical stability of Montelukast Sulfoxide is a key consideration in the development and storage of Montelukast-containing drug products. Factors such as exposure to light, heat, and pH can affect the stability of Montelukast Sulfoxide, leading to degradation and the formation of other impurities. Al Omari et al. (2007) studied the effect of light and heat on the stability of Montelukast, noting that exposure to light leads to the formation of its cis-isomer as the major photoproduct. This research is critical for ensuring the quality and safety of Montelukast drug products during manufacture and storage (Al Omari, Zoubi, Hasan, Khader, & Badwan, 2007).

Scientific Research Applications

Drug-Drug Interaction Potential

A study investigated the in vitro drug-drug interaction potential of Montelukast Sulfoxide, among other sulfoxide/sulfone metabolites, focusing on their ability to inhibit cytochrome P450 enzymes. The study found that Montelukast Sulfoxide inhibited CYP2C8, an enzyme involved in drug metabolism, indicating potential interactions when co-administered with other medications metabolized by this enzyme Giri et al., 2018.

Genotoxicological Assessments

Research on Montelukast Sulfoxide's impurities, including its genotoxicological assessment, showed that despite being above the qualification limit in some pharmaceutical products, it was considered nonmutagenic and nongenotoxic based on in silico analyses and various in vitro tests. This suggests that the sulfoxide impurity, though present, may not pose significant genetic risks Emerce et al., 2015.

Hepatic Microsomal Metabolism

An investigation into Montelukast's metabolism by human liver microsomes identified Montelukast Sulfoxide as one of the oxidative metabolites. The study provided insights into the metabolic pathways of Montelukast, highlighting the role of cytochrome P450 enzymes, particularly CYP3A4, in its sulfoxidation Chiba et al., 1997.

Neuroprotective Effects

Montelukast, and potentially its sulfoxide derivative, demonstrated neuroprotective effects against rotenone-induced brain damage in rats, suggesting potential therapeutic applications in neurodegenerative diseases. The study highlighted the antioxidant properties of Montelukast, which could extend to its metabolites Abdel-Salam et al., 2018.

Drug Delivery Systems

Research into biodegradable polymeric drug delivery systems for Montelukast revealed sustained release properties, which could also apply to its sulfoxide form. These systems aim to maintain therapeutic drug levels over extended periods, potentially improving treatment efficacy and patient compliance Ahmed et al., 2014.

Safety And Hazards

Montelukast can cause serious mental health side effects such as agitation, confusion, depression, sleep problems, compulsive behaviors, hallucinations, or suicidal thoughts or actions . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Montelukast is a selective leukotriene receptor antagonist that is widely used to treat bronchial asthma and nasal allergy . The new dosage forms for montelukast are designed for non-enteric absorption, some for absorption in the oral cavity and another two being for local action in the nasal mucosa or in the pulmonary epithelium . These emerging delivery strategies to circumvent the current limitations to the use of montelukast are expected to ultimately lead to the development of more patient-compliant dosage forms .

properties

IUPAC Name

2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO4S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(42(41)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTNWCBEAVHLQA-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid

CAS RN

909849-96-3
Record name 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]-cyclopropaneacetic-acid-S-oxid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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